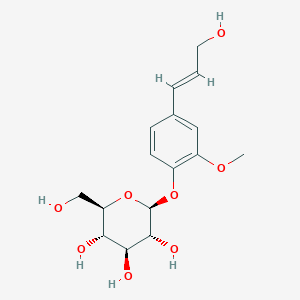

10H-Phenothiazine, 2-(ethylthio)-

Übersicht

Beschreibung

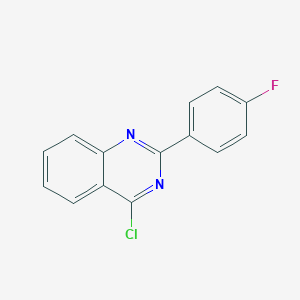

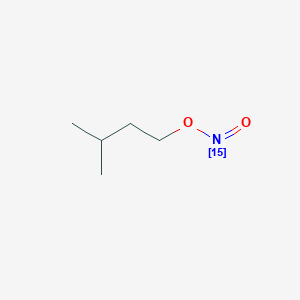

10H-Phenothiazine, 2-(ethylthio)- is an organic compound belonging to the phenothiazine family. It is a heterocyclic aromatic compound with a sulfur-containing side chain. This compound is a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of a variety of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity : Phenothiazines, including 10H-phenothiazine derivatives, have a wide array of pharmacological applications. They have been employed as antibacterial, antiviral, anti-inflammatory, anticancer agents, and more. The synthesis of these compounds and their biological activities have been a significant focus of research (Sinha, Pandeya, Verma, & Yadav, 2011).

Optoelectronic Properties : In the field of optoelectronics, phenothiazine-based emitters have been designed and synthesized for use in organic light-emitting diodes (OLEDs). These emitters exhibit strong blue emission and are significant for their improved optoelectronic properties (Qiu et al., 2017).

Dye-Sensitized Solar Cells : Phenothiazine-based dyes are crucial in the development of efficient dye-sensitized solar cells (DSSCs). The electron-rich nature of phenothiazine enhances its donor character, contributing to the effective fabrication of DSSCs. Some phenothiazine-based dyes have even outperformed commercial counterparts in photovoltaic performance (Huang, Meier, & Cao, 2016).

Chemosensor Applications : Phenothiazine derivatives have been used to create chemosensors. For example, a phenothiazine-thiophene hydrazide dyad was synthesized as an "On-Off" chemosensor for the selective and sensitive detection of Hg2+ ions, demonstrating the potential of these compounds in environmental monitoring and analytical chemistry (Govindasamy et al., 2021).

Antioxidant and Antimicrobial Activities : Phenothiazine derivatives have been synthesized and evaluated for their antioxidative and antimicrobial properties. These studies contribute to the understanding of phenothiazines' potential in medicinal chemistry (Gautam et al., 2012).

Photoredox Catalysis : Phenothiazine derivatives have been employed as metal-free photoredox catalysts for various chemical transformations, including the reduction of carbon-halogen bonds. This application demonstrates the versatility of phenothiazine in synthetic chemistry (Discekici et al., 2015).

Transition Metal Complexes : Phenothiazine derivatives have been used to synthesize transition metal complexes, expanding their potential applications in various fields, including catalysis and material science (Debbeti et al., 2013).

Safety and Hazards

The compound 10H-Phenothiazine, 2-(ethylthio)- should be handled with care. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin sensitization . Specific target organ toxicity can occur upon repeated exposure, with target organs being the blood, bone marrow, kidney, liver, and spleen .

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHPUUIDINBWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068484 | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46815-10-5 | |

| Record name | 2-(Ethylthio)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46815-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046815105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)

![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)

![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)